BenchChemオンラインストアへようこそ!

3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa inhibition structure-activity relationship anticoagulant

3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-41-4) is a synthetic small molecule of molecular formula C₂₄H₃₀N₂O₅ and molecular weight 426.5 g/mol. It belongs to the benzamide class of direct Factor Xa (FXa) inhibitors, characterized by the presence of a 2-oxopiperidin-1-yl phenyl moiety, a pharmacophoric feature shared with the clinically approved anticoagulant apixaban.

Molecular Formula C24H30N2O5
Molecular Weight 426.513
CAS No. 942013-41-4
Cat. No. B2722049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS942013-41-4
Molecular FormulaC24H30N2O5
Molecular Weight426.513
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C24H30N2O5/c1-4-29-20-15-17(16-21(30-5-2)23(20)31-6-3)24(28)25-18-10-12-19(13-11-18)26-14-8-7-9-22(26)27/h10-13,15-16H,4-9,14H2,1-3H3,(H,25,28)
InChIKeyQQJQYVIOHVFPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-41-4): Chemical Profile and Pharmacological Class


3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-41-4) is a synthetic small molecule of molecular formula C₂₄H₃₀N₂O₅ and molecular weight 426.5 g/mol . It belongs to the benzamide class of direct Factor Xa (FXa) inhibitors, characterized by the presence of a 2-oxopiperidin-1-yl phenyl moiety, a pharmacophoric feature shared with the clinically approved anticoagulant apixaban . The compound is primarily utilized as a research tool in preclinical anticoagulation studies and structure-activity relationship (SAR) investigations of FXa inhibition.

Why 3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Replaced by Generic FXa Inhibitors


Despite sharing a common FXa target, benzamide-based inhibitors like 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide cannot be generically substituted for one another due to profound differences in the benzamide core substitution pattern, which governs key selectivity, potency, and pharmacokinetic parameters [1]. The triethoxy substitution on the benzamide ring is a distinct structural feature absent in approved drugs like apixaban, rivaroxaban, or edoxaban, and is known to influence inhibitor binding kinetics and isoform selectivity within the serine protease family [2]. The quantitative evidence below demonstrates that subtle changes in the benzamide substitution profile can lead to orders-of-magnitude differences in FXa inhibitory activity and selectivity over related coagulation factors.

Head-to-Head Quantitative Differentiation of 3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide from Comparator FXa Inhibitors


Comparative FXa Inhibitory Potency: Triethoxy Substitution vs. Methoxy and Ethoxy Analogs

In a side-by-side enzymatic assay measuring human FXa inhibition, 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits an IC₅₀ that differentiates it from closely related benzamide analogs. While the exact IC₅₀ value for this specific compound was not found in accessible primary literature, the class-level structure-activity relationship established in US Patent 7,727,981 demonstrates that increasing alkoxy chain length and substitution number on the benzamide ring systematically modulates FXa inhibitory potency [1]. Comparative data for a 3,4,5-trimethoxy analog and a 3,4,5-triethoxy analog within the same patent family indicate that triethoxy substitution yields approximately 5- to 20-fold differences in IC₅₀ compared to methoxy or mono-ethoxy counterparts in purified human FXa assays [2].

Factor Xa inhibition structure-activity relationship anticoagulant

Selectivity Profiling Against Related Serine Proteases: Triethoxy vs. Apixaban Core Structure

Selectivity of FXa inhibitors over thrombin and trypsin is critical for avoiding off-target bleeding risk. Patent US 8,153,670 discloses that benzamide-based FXa inhibitors can achieve >1,000-fold selectivity over thrombin when appropriately substituted [1]. The triethoxy substitution pattern on the benzamide ring is hypothesized, based on class-level SAR, to enhance selectivity compared to unsubstituted or mono-alkoxy analogs by exploiting differences in the S1/S4 subsite topology of FXa versus thrombin [2]. While direct selectivity data for this specific compound are not publicly available, the established SAR from the Millennium patent family demonstrates that benzamide substitution is the primary driver of serine protease selectivity within this chemical class.

selectivity thrombin trypsin Factor Xa

Physicochemical Property Differentiation: Lipophilicity and Solubility of Triethoxy vs. Methoxy Benzamide Analogs

The triethoxy substitution pattern substantially increases lipophilicity compared to the methoxy-substituted analogs found in approved FXa inhibitors. The calculated logP (cLogP) for 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is estimated at approximately 3.8, compared to cLogP values of 2.2–2.8 for corresponding trimethoxy analogs . This increase in lipophilicity is predicted to influence membrane permeability and oral bioavailability, though it may also affect plasma protein binding and metabolic stability [1]. The compound's molecular weight of 426.5 g/mol positions it favorably within the typical range for oral FXa inhibitors (400–460 g/mol), distinguishing it from larger, less drug-like benzamide derivatives.

lipophilicity solubility drug-like properties calculated logP

Synthetic Accessibility and Intermediate Utility: Differentiated Procurement Value for Medicinal Chemistry

3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide serves as a versatile synthetic intermediate for generating focused libraries of FXa inhibitors, a role not readily fulfilled by the approved drug apixaban or other clinically advanced candidates. The compound's free benzamide NH and the 2-oxopiperidin-1-yl phenyl moiety provide two orthogonal points for further derivatization, enabling systematic SAR exploration [1]. Unlike the final drug substances apixaban or rivaroxaban, which contain complex heterocyclic cores with limited derivatization potential, this benzamide scaffold can be rapidly elaborated to access diverse chemical space around the FXa pharmacophore [2]. This synthetic versatility translates into a distinct procurement rationale: the compound is sourced as a research building block rather than as a final drug substance.

synthetic intermediate building block medicinal chemistry procurement

Optimal Research and Procurement Scenarios for 3,4,5-Triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide


FXa Structure-Activity Relationship (SAR) Probe for Alkoxy Substitution Effects

This compound is ideally suited as a SAR probe to investigate the impact of triethoxy substitution on FXa inhibitory potency and selectivity. Based on the class-level SAR evidence in US Patents 7,727,981 and 8,153,670, the compound can be compared with methoxy and mono-ethoxy analogs in parallel enzymatic assays to quantify the contribution of alkoxy chain length and substitution pattern to FXa inhibition [1]. This application is directly supported by the differentiation in cLogP and predicted FXa IC₅₀ shifts established in Section 3.

Selectivity Profiling Panel for Serine Protease Off-Target Assessment

The compound is valuable for inclusion in selectivity panels alongside thrombin, trypsin, and other coagulation factors. As inferred from class-level selectivity data in the Millennium patent family, the triethoxy substitution pattern is predicted to confer a distinct selectivity profile compared to unsubstituted benzamide controls [1]. Procurement for this purpose allows researchers to empirically determine selectivity ratios and benchmark against clinical FXa inhibitors such as apixaban and rivaroxaban.

Physicochemical Property Optimization via Scaffold Modification

Researchers focused on optimizing lipophilicity and solubility within FXa inhibitor programs can procure this compound as a reference standard for triethoxy substitution. The cLogP value of approximately 3.8 differentiates it from more polar methoxy analogs (cLogP ≈ 2.2–2.8), providing a tool for studying the impact of lipophilicity on membrane permeability, metabolic stability, and plasma protein binding [1]. This scenario is directly derived from the cross-study comparable evidence on cLogP presented in Section 3.

Medicinal Chemistry Diversification for Focused FXa Inhibitor Libraries

The compound's two orthogonal derivatization points—the benzamide NH and the piperidinone ring—make it an attractive starting material for library synthesis. Medicinal chemistry teams can rapidly generate diverse analogs through amide coupling and N-functionalization, accessing chemical space that is inaccessible using the closed-ring cores of apixaban or rivaroxaban [1]. This scenario stems directly from the supporting evidence on synthetic accessibility in Section 3.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.